3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
Description
The compound 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one features a hybrid heterocyclic architecture comprising a 1,2,4-oxadiazole ring and a 1,4-dihydropyridazin-4-one core. The oxadiazole moiety is substituted at the 3-position with a 3-ethoxyphenyl group, while the dihydropyridazinone ring is functionalized with a 3-methylphenyl group at the 1-position.
Properties
IUPAC Name |
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-17-9-5-7-15(13-17)20-22-21(28-24-20)19-18(26)10-11-25(23-19)16-8-4-6-14(2)12-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBAWUYNAQYNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by treating an appropriate precursor with hydroxylamine hydrate to form an amidoxime, followed by cyclization using an acyl chloride.
Formation of the pyridazinone ring: This involves the reaction of a hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Based Herbicides (e.g., Oxadiazon and Oxadiargyl)
Oxadiazon (3-(2,4-dichloro-5-isopropoxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one ) and oxadiargyl (3-(2,4-dichloro-5-propargyloxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one ) are commercial herbicides sharing the oxadiazole core with the target compound. Key comparisons include:
- Structural Insights: The target compound lacks halogen substituents (e.g., Cl) present in oxadiazon/oxadiargyl, which are critical for herbicidal activity.
- Dihydropyridazinone Contribution: The partially saturated pyridazinone ring may enhance solubility or metabolic stability compared to fully aromatic systems in oxadiazole herbicides .
Triazole Derivatives with Fungicidal Activity
Triazole-containing compounds, such as [1-aryl carbonyl-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dialkyldithiocarbamates , exhibit fungicidal and plant-growth-regulating activities. Comparisons include:
- Substituent Effects : The target’s ethoxy and methyl groups may increase lipophilicity, influencing membrane permeability compared to polar dithiocarbamate groups in triazole derivatives.
Dihydro Heterocyclic Compounds
Compounds like 1,5-dimethyl-4-(tetrazolyl)-dihydro-3H-pyrazol-3-ones share partial saturation in their heterocyclic cores. Key differences:
- Conformational Flexibility: The dihydropyridazinone’s six-membered ring may offer distinct hydrogen-bonding or steric properties compared to five-membered dihydro-pyrazolones.
Biological Activity
The compound 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound reveals a complex arrangement that contributes to its biological activity. It contains a dihydropyridazinone core linked to an oxadiazole moiety and substituted phenyl groups.
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The compound has been tested against human breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through cell cycle arrest mechanisms .
Antimicrobial Activity
Pyridazinones have also demonstrated antimicrobial properties. The compound's structural features may enhance its ability to interact with bacterial enzymes or membranes, thereby exhibiting bactericidal effects. In vitro studies have suggested that derivatives can inhibit the growth of both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazinone derivatives has been explored, particularly their ability to inhibit pro-inflammatory cytokines. Compounds structurally similar to the target compound have shown effectiveness in reducing IL-β production in stimulated cells, indicating a potential therapeutic role in inflammatory diseases .
The biological activity of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit phosphodiesterases (PDEs), leading to increased intracellular cAMP levels and subsequent cellular responses such as vasodilation and improved cardiac function .
- Cell Cycle Modulation : The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analysis demonstrating increased sub-G1 populations indicative of apoptotic cells following treatment with related pyridazine derivatives .
Case Studies
Several studies have highlighted the biological activities of pyridazinone derivatives:
- Anticancer Study : A study on a series of 3,6-disubstituted pyridazines showed significant inhibition of tumor growth in vitro and in vivo models. The most potent compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Antimicrobial Evaluation : A derivative was tested against multiple bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
